4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves multiple steps, starting from the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring . The trifluoromethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with tetrahydro-2-furanylmethylamine under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Bromo-1H-pyrazole: Another pyrazole derivative with different substituents, used in various chemical syntheses.
N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide: A compound with similar pharmacological properties.
Uniqueness
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to the presence of the trifluoromethyl group and the tetrahydro-2-furanylmethylamine moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H18F3N5O |
---|---|
Molecular Weight |
341.33 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H18F3N5O/c1-9-11(8-20-23(9)2)12-6-13(15(16,17)18)22-14(21-12)19-7-10-4-3-5-24-10/h6,8,10H,3-5,7H2,1-2H3,(H,19,21,22) |
InChI Key |
WQCDUOAKABMTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)NCC3CCCO3)C(F)(F)F |
Origin of Product |
United States |
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